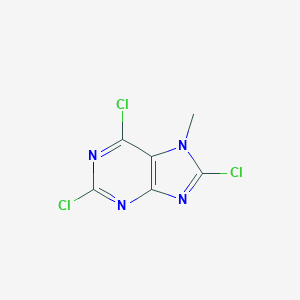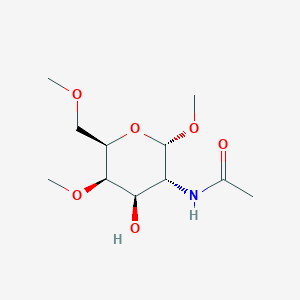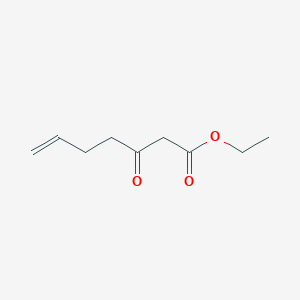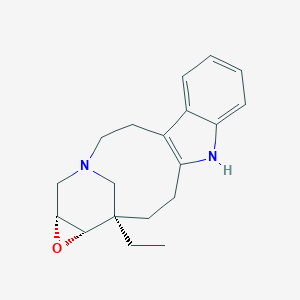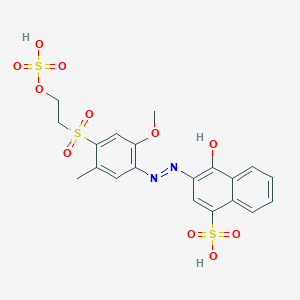![molecular formula C17H19NO B103111 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one CAS No. 16735-30-1](/img/structure/B103111.png)
2-[Benzyl(methyl)amino]-1-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Benzyl(methyl)amino]-1-phenylpropan-1-one, also known as BMPO, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of phenylpropan-1-one (PPO), which is a common compound found in many plants and animals. BMPO is a highly potent compound that has been used in laboratory experiments to study its biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Pharmacological Potential
2-[Benzyl(methyl)amino]-1-phenylpropan-1-one is a compound with notable pharmacological potential, derived from its synthesis and applications in the development of bioactive molecules. Its significance lies in the varied pharmacological activities it can potentially influence, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. As a versatile substrate in organic synthesis, it serves as a crucial raw material in the preparation of medical products, highlighting its importance in both synthetic fields and the pharmaceutical industry (Farooq & Ngaini, 2019).
Chemotherapy and Antineoplastic Agents
The development of novel series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, derived from the compound, showcases its role in producing potential drug candidates with excellent cytotoxic properties. These compounds have been found to be more potent than some contemporary anticancer drugs, offering greater tumor-selective toxicity and acting as modulators of multi-drug resistance. Their modes of action involve apoptosis induction, generation of reactive oxygen species, activation of certain caspases, and affecting mitochondrial functions. This indicates their promising potential in antimalarial and antimycobacterial properties, positioning them as candidate antineoplastic agents for further evaluation (Hossain et al., 2020).
Antimicrobial Applications
The exploration of p-Cymene, a monoterpene structurally related to this compound, emphasizes its broad spectrum of biological activity, including antimicrobial effects. This property has been extensively investigated, revealing p-Cymene as a major constituent in plant extracts used in traditional medicines as antimicrobial agents. Despite the limited data on its in vivo efficacy and safety, further studies are required to substantiate the beneficial effects of p-Cymene in human healthcare, presenting it as a promising candidate for biomedical applications (Marchese et al., 2017).
Safety and Hazards
Mécanisme D'action
Target of Action
It is suggested that the compound may display possible cholinergic properties, and potentiate dopamine while partially inhibiting serotonin .
Mode of Action
The exact mode of action of 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one is not well-documented. Given its potential cholinergic properties, it might interact with cholinergic receptors, enhancing the action of acetylcholine, a key neurotransmitter. Its potential to potentiate dopamine suggests it might increase the levels or activity of dopamine, a neurotransmitter associated with reward and pleasure. Its partial inhibition of serotonin suggests it might reduce the activity of serotonin, another neurotransmitter that contributes to feelings of well-being and happiness .
Biochemical Pathways
Given its potential effects on dopamine and serotonin, it might influence the dopaminergic and serotonergic pathways, which are involved in mood regulation, reward, and other neurological functions .
Result of Action
Given its potential effects on dopamine and serotonin, it might influence mood and other neurological functions .
Propriétés
IUPAC Name |
2-[benzyl(methyl)amino]-1-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-14(17(19)16-11-7-4-8-12-16)18(2)13-15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQQYJQQRYVVAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)N(C)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






